Cas no 2097868-40-9 (N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide)

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a benzothiadiazole-based compound featuring a furan-substituted ethyl linker and a carboxamide functional group. Its structure combines a benzothiadiazole core, known for electron-accepting properties, with furan moieties that contribute to π-conjugation and potential solubility in organic solvents. This molecular design suggests utility in optoelectronic applications, such as organic semiconductors or fluorescent materials, due to its likely tunable electronic and photophysical characteristics. The presence of the carboxamide group may enhance intermolecular interactions, improving film-forming properties. Its bifunctional architecture makes it a candidate for further derivatization in materials science research.
N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide structure
2097868-40-9 structure
Product Name:N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS No:2097868-40-9
MF:C17H13N3O3S
MW:339.368422269821
CID:5360224
Update Time:2025-05-20

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
    • N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
    • Inchi: 1S/C17H13N3O3S/c21-17(11-5-6-13-14(9-11)20-24-19-13)18-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,18,21)
    • InChI Key: NANVVMMESWYJNN-UHFFFAOYSA-N
    • SMILES: S1N=C2C=CC(=CC2=N1)C(NCC(C1=CC=CO1)C1=CC=CO1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 437
  • XLogP3: 2.7
  • Topological Polar Surface Area: 109

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide Pricemore >>

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N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide Related Literature

Additional information on N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Research Brief on N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS: 2097868-40-9)

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS: 2097868-40-9) is a novel benzothiadiazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a benzothiadiazole core linked to a bis(furan)ethyl moiety, exhibits promising biological activities, particularly in the context of targeting specific enzymes or pathways involved in disease progression. Recent studies have explored its synthesis, mechanism of action, and potential applications in drug discovery, making it a subject of significant scientific interest.

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves a multi-step process, starting with the preparation of the benzothiadiazole-5-carboxylic acid intermediate, followed by coupling with the bis(furan)ethyl amine derivative. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in biological assays. The structural integrity of the compound has been confirmed through spectroscopic techniques such as NMR and mass spectrometry, ensuring its suitability for further pharmacological evaluation.

In terms of biological activity, preliminary studies have demonstrated that N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide exhibits inhibitory effects against specific protein targets, including kinases and other enzymes involved in inflammatory and proliferative pathways. For instance, in vitro assays have shown that this compound can modulate the activity of key signaling molecules, leading to reduced cell proliferation in certain cancer cell lines. These findings suggest its potential as a lead compound for the development of novel anticancer or anti-inflammatory agents.

Further investigations into the mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide have revealed its ability to interact with specific binding sites on target proteins, as evidenced by molecular docking studies and X-ray crystallography. These interactions are thought to disrupt critical protein-protein interactions or enzymatic activities, thereby exerting its therapeutic effects. Such insights are invaluable for the rational design of derivatives with enhanced potency and selectivity.

Despite these promising findings, challenges remain in the development of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Recent efforts have focused on optimizing the pharmacokinetic properties of this compound through structural modifications and formulation strategies, aiming to improve its drug-like characteristics.

In conclusion, N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS: 2097868-40-9) represents a promising candidate in the field of medicinal chemistry, with potential applications in the treatment of various diseases. Ongoing research is expected to shed more light on its therapeutic potential and pave the way for its translation into clinical applications. The integration of synthetic chemistry, structural biology, and pharmacological studies will be crucial in advancing this compound toward drug development.

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